beta-Conidendrol beta-Conidendrol
Brand Name: Vulcanchem
CAS No.: 2643-01-8
VCID: VC16122089
InChI: InChI=1S/C18H16O6/c19-13-2-1-8(4-14(13)20)17-10-6-16(22)15(21)5-9(10)3-11-12(17)7-24-18(11)23/h1-2,4-6,11-12,17,19-22H,3,7H2
SMILES:
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol

beta-Conidendrol

CAS No.: 2643-01-8

Cat. No.: VC16122089

Molecular Formula: C18H16O6

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

beta-Conidendrol - 2643-01-8

Specification

CAS No. 2643-01-8
Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
IUPAC Name 4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one
Standard InChI InChI=1S/C18H16O6/c19-13-2-1-8(4-14(13)20)17-10-6-16(22)15(21)5-9(10)3-11-12(17)7-24-18(11)23/h1-2,4-6,11-12,17,19-22H,3,7H2
Standard InChI Key WQECJMDOMUSXDX-UHFFFAOYSA-N
Canonical SMILES C1C2C(COC2=O)C(C3=CC(=C(C=C31)O)O)C4=CC(=C(C=C4)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Beta-conidendrol belongs to the naphthobenzofuran class, characterized by a fused bicyclic framework with multiple hydroxyl substitutions. Its IUPAC name, 4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-3a,4,9,9a-tetrahydro-3H-benzo[f]benzofuran-1-one, reflects the presence of two catechol moieties (3,4-dihydroxyphenyl and 6,7-dihydroxy groups) critical for its bioactivity . The SMILES notation C1C2C(COC2=O)C(C3=CC(=C(C=C31)O)O)C4=CC(=C(C=C4)O)O and InChIKey WQECJMDOMUSXDX-UHFFFAOYSA-N provide unambiguous representations of its stereochemistry and functional group arrangement .

Table 1: Key Chemical Properties of Beta-Conidendrol

PropertyValueSource
Molecular FormulaC18H16O6\text{C}_{18}\text{H}_{16}\text{O}_{6}PubChem
Molecular Weight328.3 g/molPubChem
CAS Registry Number2643-01-8PubChem
SMILESC1C2C(COC2=O)C(...PubChem
InChIKeyWQECJMDOMUSXDX-UHFFFAOYSA-NPubChem

Stereochemical Considerations

The compound’s stereochemistry, denoted as [3aR-(3a.α,4.α,9a.α)]-, influences its three-dimensional conformation and interaction with biological targets. Computational models derived from PubChem data suggest that the planar arrangement of the catechol groups facilitates chelation of metal ions, a mechanism implicated in its enzyme inhibitory activity .

Research Findings and Experimental Data

In Vitro Efficacy vs. Cellular Limitations

The discordance between beta-conidendrol’s in vitro and cellular performance remains a critical research focus. While the compound achieves an IC50\text{IC}_{50} of 500 nM in biochemical assays, it failed to prevent HIV-1 infection in T-lymphoid cell cultures . Potential explanations include:

  • Poor membrane permeability: The hydrophilic catechol groups may limit cellular uptake.

  • Rapid metabolic degradation: Phase II conjugation (e.g., glucuronidation) could inactivate the compound.

  • Off-target binding: Serum proteins or cellular components may sequester beta-conidendrol, reducing free concentrations.

Structure-Activity Relationship (SAR) Insights

Comparative studies with structurally related bis-catechols revealed that dual catechol systems are indispensable for integrase inhibition. Monocatecholic analogs or compounds with hydroxyl groups separated by non-aromatic spacers showed negligible activity . This SAR underscores the necessity of precise spatial orientation for target engagement.

Challenges and Future Directions

Optimizing Bioavailability

Efforts to enhance beta-conidendrol’s cellular efficacy could involve:

  • Prodrug strategies: Masking hydroxyl groups with ester or ether linkages to improve lipophilicity.

  • Nanoparticle encapsulation: Utilizing lipid-based carriers to bypass solubility limitations.

Expanding Therapeutic Applications

Beyond HIV, beta-conidendrol’s metal-chelating properties warrant exploration in other contexts:

  • Antioxidant therapies: Scavenging reactive oxygen species via catechol redox cycling.

  • Anticancer agents: Targeting metalloenzymes overexpressed in tumors (e.g., matrix metalloproteinases).

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